2-O-(P-Nitrophenyl)-alpha-D-N-acetylneuraminic acid, sodium salt, X hydrate

Catalog No.
S14675337
CAS No.
M.F
C17H21N2NaO11
M. Wt
452.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-O-(P-Nitrophenyl)-alpha-D-N-acetylneuraminic aci...

Product Name

2-O-(P-Nitrophenyl)-alpha-D-N-acetylneuraminic acid, sodium salt, X hydrate

IUPAC Name

sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

Molecular Formula

C17H21N2NaO11

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C17H22N2O11.Na/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28;/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26);/q;+1/p-1/t11-,12+,13?,14+,15+,17+;/m0./s1

InChI Key

UVBQAEXLKFXKPM-PYEZJKNYSA-M

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+]

Isomeric SMILES

CC(=O)NC1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+]

2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid, sodium salt, X hydrate is a synthetic derivative of N-acetylneuraminic acid, which is a naturally occurring sialic acid. This compound features a p-nitrophenyl group at the 2-position of the neuraminic acid backbone, which enhances its utility in various biochemical applications. The molecular formula of this compound is C17H21N2NaO11C_{17}H_{21}N_{2}NaO_{11} with a molecular weight of approximately 452.35 g/mol . It is often used as a substrate in enzymatic assays, particularly for measuring neuraminidase activity.

The primary reaction involving 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid, sodium salt, X hydrate is its hydrolysis by neuraminidase enzymes. In this reaction, the neuraminidase catalyzes the cleavage of the glycosidic bond, resulting in the release of N-acetylneuraminic acid and p-nitrophenol. The reaction can be summarized as follows:

2 O p Nitrophenyl D N acetylneuraminic acid+H2ONeuraminidaseN acetylneuraminic acid+p nitrophenol\text{2 O p Nitrophenyl D N acetylneuraminic acid}+\text{H}_2\text{O}\xrightarrow{\text{Neuraminidase}}\text{N acetylneuraminic acid}+\text{p nitrophenol}

This reaction is significant for quantifying enzymatic activity due to the measurable change in absorbance associated with p-nitrophenol production.

This compound exhibits biological activity primarily through its interaction with neuraminidases, enzymes that cleave sialic acids from glycoproteins and glycolipids. Neuraminidases are crucial in various biological processes, including viral replication and cellular signaling. The ability of 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid to serve as a substrate allows researchers to study these enzymes' kinetics and mechanisms effectively. Additionally, it can be involved in studies related to cell adhesion and immune response modulation due to its structural similarity to natural sialic acids.

The synthesis of 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid typically involves several steps:

  • Protection of Functional Groups: Starting materials such as N-acetylneuraminic acid undergo protection of hydroxyl groups to facilitate selective reactions.
  • Nitration: The introduction of the p-nitrophenyl group can be achieved through nitration reactions using appropriate reagents.
  • Deprotection: After the desired modifications are made, protective groups are removed to yield the final product.
  • Sodium Salt Formation: The compound is then converted into its sodium salt form through neutralization with sodium hydroxide.

These steps require careful control of reaction conditions to ensure high yields and purity.

2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid, sodium salt, X hydrate has a range of applications:

  • Enzymatic Assays: It is widely used as a substrate in assays to measure neuraminidase activity in various biological samples.
  • Fluorescent Labeling: Its derivatives can be employed for fluorescent labeling techniques in cellular studies.
  • Biochemical Research: The compound serves as a tool for studying sialic acid metabolism and its role in cellular interactions.

Interaction studies involving 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid focus on its binding affinity and specificity towards different neuraminidases from various sources (e.g., viral and bacterial). These studies help elucidate the enzyme's substrate specificity and catalytic mechanisms. Additionally, investigations into how this compound interacts with cell surface receptors can provide insights into its role in cell signaling and pathogen recognition.

Several compounds share structural similarities with 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid, each having unique properties and applications:

Compound NameMolecular FormulaKey Characteristics
N-Acetylneuraminic AcidC₁₃H₁₉NO₉Naturally occurring sialic acid; involved in cell signaling
4-Methylumbelliferyl-α-D-N-acetylneuraminic AcidC₂₁H₂₄NNaO₁₁Fluorogenic substrate for neuraminidase assays; emits fluorescence upon cleavage
2-O-(Methylumbelliferyl)-α-D-N-acetylneuraminic AcidC₁₉H₂₃NO₉Similar fluorogenic properties; used for enzyme activity measurements

The uniqueness of 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid lies in its specific structural modifications that enhance its reactivity and utility as a substrate for enzyme assays compared to other similar compounds. Its ability to produce measurable changes upon enzymatic action makes it particularly valuable in biochemical research settings.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

452.10430377 g/mol

Monoisotopic Mass

452.10430377 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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